1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C8H17N3O3S and its molecular weight is 235.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.09906259 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Biologically Active O-Substituted Derivatives: A series of 2-O-substituted derivatives were synthesized, showcasing activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, indicating potential for therapeutic applications (H. Khalid et al., 2013).
- Antibacterial Activity of Sulfonamides: N,N-Diethyl amide bearing sulfonamides were synthesized and exhibited marked potency as antibacterial agents, highlighting the role of sulfonamide derivatives in addressing bacterial infections (O. Ajani et al., 2013).
Polymer and Material Science
- Hyperbranched Polymers: The synthesis of hyperbranched polysulfone-amine polymers through polyaddition demonstrates the chemical versatility of piperidine derivatives in creating materials with potential applications in water purification, drug delivery, and as coatings (D. Yan & Chao Gao, 2000).
Chemical Functionalization and Optimization
- Allosteric Modulators for CB1 Receptor: Structural optimization studies of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) underscore the importance of specific chemical functionalities, including those related to piperidine derivatives, in designing compounds with desired biological activities (Leepakshi Khurana et al., 2014).
Advanced Synthetic Techniques
- Microwave-Assisted Synthesis: Novel sulfonyl hydrazones carrying a piperidine moiety were synthesized using microwave-assisted techniques, demonstrating an efficient method for preparing compounds with potential antioxidant and anticholinesterase activities, showcasing the adaptability of piperidine derivatives in modern organic synthesis (Nurcan Karaman et al., 2016).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-10(2)15(13,14)11-5-3-7(4-6-11)8(9)12/h7H,3-6H2,1-2H3,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ININCDFVMFBELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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